2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile involves multi-step chemical processes. A notable method for the synthesis of related tetrazole derivatives starts from p-aminobenzonitrile, which undergoes a series of reactions including protection, tetrazole formation, hydrolysis, chlorination, and amination. This method is highlighted for its efficiency in yielding biologically potent tetrazole derivatives with good yields (Rao, Gopal Rao, & Prasanna, 2014).
Molecular Structure Analysis
The molecular structure of compounds related to 2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile has been studied using techniques such as X-ray diffraction, which reveals the orientation of the tetrazole ring and the benzonitrile moiety. For instance, a study by Xing and Qu (2008) on a similar compound shows the planar orientation of these components, providing insight into the molecular geometry essential for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving tetrazole derivatives can vary widely, depending on the functional groups present. These reactions are critical for the modification of the core structure to enhance biological activity or to attach the molecule to other pharmacophores. An example includes the synthesis and evaluation of radioligands based on tetrazole derivatives for PET imaging, demonstrating the versatility of these compounds in chemical synthesis and their potential applications in medical diagnostics (Shimoda et al., 2016).
Safety and Hazards
Future Directions
Tetrazoles and their derivatives have diverse biological applications, predominantly in the area of material and medicinal chemistry . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . Their planar structure favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various biological targets, suggesting that this compound may also interact with similar targets .
Mode of Action
Based on the structural similarity to other compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, suggesting that this compound may also influence similar pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and is thus able to have an active effect .
Result of Action
Based on the structural similarity to other compounds, it can be hypothesized that it may exert similar effects .
Action Environment
The action, efficacy, and stability of “2-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzonitrile” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
2-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c1-15-10(12-13-14-15)16-7-9-5-3-2-4-8(9)6-11/h2-5H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGHDMHFOAUONR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzonitrile |
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